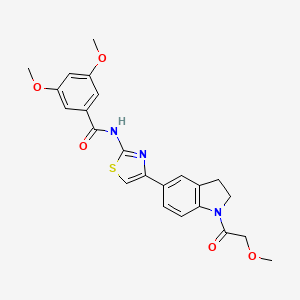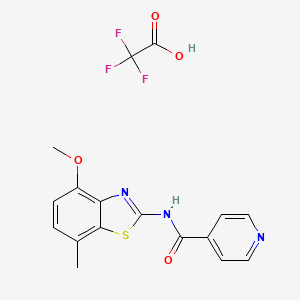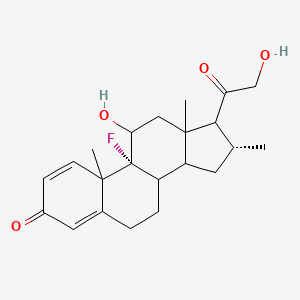![molecular formula C19H26ClN3O4 B10763897 1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B10763897.png)
1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML220, chemically known as 2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole, is a novel hydrophobic aryl-imidazole compound. It has garnered significant attention in the field of medicinal chemistry due to its potential as an anti-cancer agent. The compound is highly lipophilic, with a water solubility of 0.14 μg/ml and a calculated log P value of 5.69 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML220 involves the formation of the phenanthro[9,10-d]imidazole core, followed by the introduction of the bromo-indole moiety. The key steps include:
Cyclization Reaction: Formation of the phenanthro[9,10-d]imidazole core through a cyclization reaction.
Bromination: Introduction of the bromo group to the indole ring.
Coupling Reaction: Coupling of the bromo-indole with the phenanthro[9,10-d]imidazole core under specific conditions.
Industrial Production Methods: The industrial production of ML220 typically involves high-pressure extrusion methods for lipid formulations. This method ensures the stability and loading efficiency of the compound in liposomal formulations .
Types of Reactions:
Oxidation: ML220 can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The compound can be reduced under specific conditions to modify its pharmacological properties.
Substitution: The bromo group in ML220 can be substituted with other functional groups to create derivatives with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation Products: Modified indole derivatives.
Reduction Products: Reduced phenanthro[9,10-d]imidazole derivatives.
Substitution Products: Various substituted phenanthro[9,10-d]imidazole derivatives.
Scientific Research Applications
ML220 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying hydrophobic interactions and liposomal formulations.
Biology: Investigated for its selective kinase inhibition and subcellular distribution.
Mechanism of Action
ML220 exerts its effects primarily through the inhibition of specific kinases involved in signal transduction pathways. The compound targets novel mechanisms of signal transduction, leading to the selective inhibition of cancer cell growth. The molecular targets include various kinases that play crucial roles in cell proliferation and survival .
Comparison with Similar Compounds
Paclitaxel: Another hydrophobic anti-cancer agent with a log P value of 3.96.
Doxorubicin: An amphiphilic compound used in liposomal formulations with a log P value of 0.17.
Daunorubicin: Similar to doxorubicin, used in liposomal formulations with a log P value of 0.73.
Uniqueness of ML220: ML220 stands out due to its highly lipophilic nature and its specific mechanism of action targeting novel signal transduction pathways. Its unique structure allows for selective kinase inhibition, making it a promising candidate for anti-cancer therapy .
Properties
Molecular Formula |
C19H26ClN3O4 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
ethyl 1-[2-[(2-chlorophenyl)carbamoylamino]-2-methylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H26ClN3O4/c1-4-27-16(24)13-9-11-23(12-10-13)17(25)19(2,3)22-18(26)21-15-8-6-5-7-14(15)20/h5-8,13H,4,9-12H2,1-3H3,(H2,21,22,26) |
InChI Key |
OYUKTDHJKYJEGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)NC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)
![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
![N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide](/img/structure/B10763831.png)
![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)

![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)



![1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)

![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)
